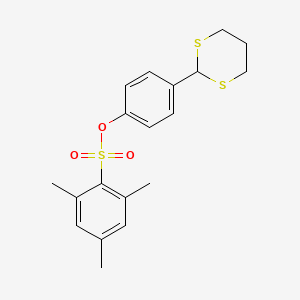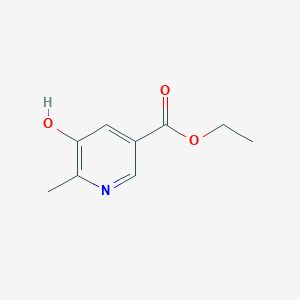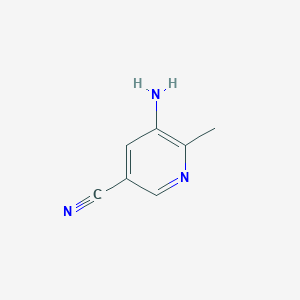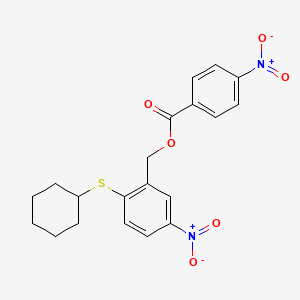![molecular formula C12H8Cl2N4S B3035617 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338394-80-2](/img/structure/B3035617.png)
7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
The compound 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. These compounds are of significant interest due to their potential biological properties, which may include anticancer and antimetabolite activities as suggested by the synthesis and study of similar compounds . The presence of a dichlorophenyl group and a methylsulfanyl substituent indicates potential for specific chemical interactions and biological activity.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the reaction of β-ketosulfonamides with aromatic aldehydes and 3-amino-1,2,4-triazole in boiling DMF, yielding the target compounds in varying yields . Although the specific synthesis of 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is not detailed in the provided papers, similar synthetic routes could be employed, with the appropriate dichlorophenyl aldehyde and methylsulfanyl substituents.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by a fused triazole and pyrimidine ring system. Substituents on this core structure, such as the 3,4-dichlorophenyl and methylsulfanyl groups, would influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity and binding to biological targets .
Chemical Reactions Analysis
Chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can include nucleophilic displacement of chloro compounds, as seen in the preparation of 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines . The presence of electron-withdrawing groups such as dichlorophenyl could make the triazolopyrimidine core more susceptible to nucleophilic attacks, while the methylsulfanyl group could participate in oxidation or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine would likely include moderate solubility in polar organic solvents, given the heterocyclic nature and the presence of both electron-withdrawing and electron-donating substituents. The compound's melting point, boiling point, and stability would be influenced by the dichlorophenyl and methylsulfanyl groups, which could also impact its reactivity and interaction with biological systems .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Triazole-containing hybrids, including those with 1,2,4-triazole scaffolds, exhibit promising antibacterial activity against various pathogens such as Staphylococcus aureus. These compounds, by inhibiting critical bacterial enzymes like DNA gyrase and penicillin-binding protein, offer a pathway for developing novel anti-S. aureus agents, especially in the face of rising antibiotic resistance (Li & Zhang, 2021).
Optical Sensing and Medicinal Chemistry
Pyrimidine derivatives, known for their capacity to form coordination and hydrogen bonds, are utilized as exquisite sensing materials. They also demonstrate diverse biological and medicinal applications, indicating their potential utility in developing optical sensors and exploring new therapeutic avenues (Jindal & Kaur, 2021).
Antiplatelet and Antithrombotic Therapy
Derivatives like ticagrelor, a cyclopentyl-triazolo-pyrimidine, are utilized in managing acute coronary syndromes (ACS) due to their effective inhibition of platelet aggregation. Such compounds, offering reversible receptor binding, highlight the clinical relevance of triazolopyrimidines in cardiovascular therapies (Deeks, 2011).
Optoelectronic Materials
Research into quinazolines and pyrimidines has expanded into electronic and optoelectronic applications, demonstrating these compounds' utility in fabricating materials for OLEDs, solar cells, and other electronic devices. This suggests potential research avenues for 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine in the field of material science and electronic applications (Lipunova et al., 2018).
Anti-Malarial Chemotherapy
The exploration of pyrimidine biosynthesis pathways for anti-malarial drug targets, specifically targeting enzymes like dihydroorotate dehydrogenase in Plasmodium falciparum, showcases the potential of pyrimidine derivatives in developing new anti-malarial treatments. This underlines the broad therapeutic scope that compounds like 7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine might have in pharmacology (Phillips & Rathod, 2010).
Eigenschaften
IUPAC Name |
7-(3,4-dichlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S/c1-19-12-16-11-15-5-4-10(18(11)17-12)7-2-3-8(13)9(14)6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMXZFXUUUQUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156449 | |
| Record name | 7-(3,4-Dichlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338394-80-2 | |
| Record name | 7-(3,4-Dichlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,4-Dichlorophenyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)


![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)
![4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035540.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3035545.png)




![[4-[(3-Chloro-4-fluorophenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B3035553.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B3035557.png)